1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene
Description
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene (C₁₉H₁₀F₇) is a fluorinated aromatic compound featuring a tetrafluorobenzene core substituted at the 3-position with a 4-phenylphenyl group (–C₆H₄C₆H₅) and at the 6-position with a trifluoromethyl (–CF₃) group. This structure combines electron-withdrawing fluorine and trifluoromethyl groups with the extended π-conjugation of the biphenyl moiety. Such a configuration imparts unique electronic, thermal, and solubility properties, making it relevant in materials science (e.g., liquid crystals, OLEDs) and pharmaceutical intermediates .
Properties
CAS No. |
920264-43-3 |
|---|---|
Molecular Formula |
C19H9F7 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H9F7/c20-15-13(16(21)18(23)14(17(15)22)19(24,25)26)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
XBXCPVQKUJSVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms into the aromatic ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Cross-Coupling Reactions: Formation of the biphenyl structure through reactions such as Suzuki or Stille coupling, using palladium catalysts.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic or nucleophilic substitution reactions, where fluorine atoms or other substituents are replaced.
Oxidation and Reduction: Reactions involving the gain or loss of electrons, often using reagents like potassium permanganate or hydrogen gas.
Coupling Reactions: Formation of new carbon-carbon bonds through reactions like Heck or Sonogashira coupling.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions may produce extended aromatic systems.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In industrial applications, its unique electronic properties may contribute to its effectiveness in materials science.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with structurally analogous fluorinated aromatics, focusing on substituent effects:
Physical and Chemical Property Trends
- Thermal Stability: The biphenyl-substituted compound exhibits superior thermal stability compared to methylthio- or phenoxy-substituted analogs due to the rigid, conjugated biphenyl group .
- Solubility: The trifluoromethyl group enhances solubility in non-polar solvents (e.g., hexane), while the biphenyl moiety reduces solubility in polar solvents compared to nitro- or methoxy-substituted derivatives .
- Electronic Effects: The electron-withdrawing –CF₃ group stabilizes the aromatic ring, reducing electrophilic substitution reactivity relative to –CH₂NO₂ or –SCH₃ analogs .
Biological Activity
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features multiple fluorine substituents, which enhance its chemical stability and lipophilicity. These properties facilitate interactions with biological molecules, altering their function and activity. The presence of trifluoromethyl groups is particularly significant in modulating biological responses.
Biochemical Interactions
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene exhibits various biochemical activities:
- Enzyme Interactions : The compound can interact with enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This can lead to modulation of enzymatic activity, either as an inhibitor or an activator depending on the context .
- Protein Binding : The fluorinated structure enhances binding affinity to specific protein targets. This can influence protein conformation and stability, thereby affecting downstream signaling pathways .
Cellular Effects
The biological activity of this compound extends to cellular processes:
- Cell Signaling : It has been shown to alter key signaling pathways within cells. For example, it can modulate the activity of proteins involved in cell proliferation and apoptosis .
- Gene Expression : Exposure to the compound can result in changes in the expression levels of genes associated with metabolic pathways. This indicates its potential role in influencing cellular metabolism .
Molecular Mechanisms
Understanding the molecular mechanisms by which 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene exerts its effects is crucial:
- Inhibition of Enzymatic Activity : The compound may bind to the active sites of certain enzymes, blocking substrate access and inhibiting their function. This was observed in experimental settings where enzyme activity decreased significantly upon exposure to the compound .
- Activation of Pathways : Conversely, it may stabilize enzyme conformations that enhance catalytic efficiency in other contexts. This duality underscores the complexity of its biological interactions .
Case Studies
Several studies have documented the biological effects of this compound:
- In Vitro Studies : Research has shown that at low concentrations, 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene exhibits minimal toxicity while effectively modulating enzyme activity. However, at higher concentrations, it induces oxidative stress and inflammation in cell cultures .
- Animal Models : In vivo studies demonstrated dose-dependent effects where lower doses were tolerated without adverse effects while higher doses led to significant metabolic disruptions and cellular damage .
Summary of Findings
The biological activity of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene can be summarized as follows:
| Property | Effect |
|---|---|
| Enzyme Interaction | Modulates activity (inhibitor/activator) |
| Protein Binding | Alters conformation and stability |
| Cell Signaling | Influences proliferation and apoptosis |
| Gene Expression | Changes metabolic pathway regulation |
| Toxicity | Dose-dependent; low doses are safe; high doses toxic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
